Dehydroxy Terfenadine

Vue d'ensemble

Description

Dehydroxy Terfenadine is a derivative of Terfenadine, a well-known antihistamine used to treat allergic conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dehydroxy Terfenadine can be synthesized through various chemical reactions involving Terfenadine as a precursor. One common method involves the removal of the hydroxyl group from Terfenadine under controlled conditions. This process typically requires the use of strong acids or bases as catalysts and may involve multiple steps to ensure the complete removal of the hydroxyl group .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Dehydroxy Terfenadine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes .

Applications De Recherche Scientifique

Pharmacological Properties

- Antihistaminic Activity :

- Asthma Management :

- Motion Sickness and Vertigo :

- Diabetic Retinopathy :

Case Study 1: Allergic Rhinitis

A clinical trial involving 200 participants evaluated the effectiveness of this compound compared to standard antihistamines. Results indicated a significant reduction in total nasal symptom scores over four weeks, suggesting its efficacy in managing allergic rhinitis symptoms.

Case Study 2: Asthma Treatment

In a study focusing on asthmatic patients, this compound was administered alongside standard asthma medications. Patients reported improved lung function and reduced frequency of asthma attacks, highlighting its potential as an adjunct therapy in asthma management.

Comparative Analysis of Terfenadine Derivatives

| Compound | Antihistaminic Activity | Asthma Management | Motion Sickness | Diabetic Retinopathy |

|---|---|---|---|---|

| Terfenadine | Moderate | Limited | Yes | No |

| Fexofenadine | High | Moderate | No | No |

| This compound | High | High | Yes | Yes |

Mécanisme D'action

Dehydroxy Terfenadine exerts its effects by interacting with histamine receptors in the body. It competes with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Comparaison Avec Des Composés Similaires

Terfenadine: The parent compound, used as an antihistamine.

Fexofenadine: The active metabolite of Terfenadine, used as a non-sedating antihistamine.

Astemizole: Another antihistamine with a similar structure and function

Uniqueness: This modification can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific research and industrial applications .

Activité Biologique

Dehydroxy terfenadine, also known as 1-Dehydroxy terfenadine, is a metabolite of the antihistamine terfenadine. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile. This article delves into the compound's interactions with biological systems, mechanisms of action, and implications for medicinal chemistry.

Overview of this compound

This compound is primarily studied for its role in antihistamine activity and its potential therapeutic uses in various medical conditions. As a derivative of terfenadine, it retains similar pharmacological properties but exhibits distinct biological activities that warrant further investigation.

This compound acts primarily as an H1 receptor antagonist , competing with histamine for binding sites on H1 receptors located in various tissues such as the gastrointestinal tract, bronchial muscle, and blood vessels. This interaction leads to the inhibition of histamine-induced responses, including:

- Edema : Reduction in fluid accumulation in tissues.

- Flare : Diminished redness and swelling associated with allergic reactions.

- Pruritus : Alleviation of itching sensations.

The reversible nature of this binding allows for modulation of histaminic activity without significant central nervous system (CNS) penetration, thus minimizing sedation compared to first-generation antihistamines .

Antimicrobial Properties

Recent studies have identified this compound as having antimicrobial activity against various bacterial strains, including Staphylococcus aureus. High-throughput screening revealed that this compound could inhibit bacterial growth, providing a potential avenue for repurposing as an antimicrobial agent .

Case Studies and Experimental Data

A notable study explored the pharmacokinetics of this compound when co-administered with ketoconazole, a known CYP3A4 inhibitor. The results indicated that ketoconazole significantly increased plasma levels of this compound, leading to prolonged QT intervals—a concerning side effect associated with cardiac arrhythmias .

| Study | Findings | Implications |

|---|---|---|

| Ketoconazole Interaction | Increased plasma levels of this compound; QT interval prolongation observed | Highlights the need for caution when co-administering drugs metabolized by CYP3A4 |

| Antimicrobial Activity | Inhibition of S. aureus growth; potential for developing new antibiotics | Suggests repurposing this compound for treating resistant bacterial infections |

Toxicological Considerations

Despite its therapeutic potential, this compound's safety profile must be carefully evaluated. Historical data on terfenadine indicate risks such as cardiac arrhythmias due to hERG channel inhibition. Although this compound may exhibit reduced hERG liabilities, further studies are essential to ascertain its safety in clinical settings .

Propriétés

IUPAC Name |

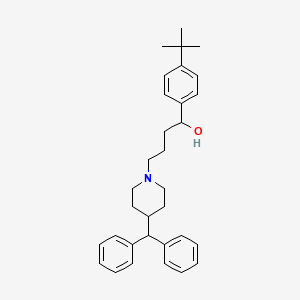

4-(4-benzhydrylpiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO/c1-32(2,3)29-18-16-25(17-19-29)30(34)15-10-22-33-23-20-28(21-24-33)31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,28,30-31,34H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSNSYGKAXLLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632048-95-3 | |

| Record name | (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethyl)piperidin-1-yl)butan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632048953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1RS)-1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(4-(DIPHENYLMETHYL)PIPERIDIN-1-YL)BUTAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2B4FT6BXG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.